molecular formula C13H16N2O6S B1386737 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid CAS No. 1219221-03-0

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid

Cat. No. B1386737
CAS RN: 1219221-03-0
M. Wt: 328.34 g/mol
InChI Key: OHEKVEUTJSYDOI-UHFFFAOYSA-N
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Description

“1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CS(=O)(=O)C1=C(C=CC(=C1)N+[O-])N2CCCCC2C(=O)O . This indicates the presence of a methylsulfonyl group, a nitrophenyl group, and a piperidine-2-carboxylic acid group in the molecule .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 328.34 . The exact mass is 207.05652907 g/mol . The compound has a molecular formula of C13H16N2O6S . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid is not fully understood. However, it is believed that this compound binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze its reaction. This inhibition of the enzyme’s activity leads to a decrease in the breakdown of the substrate, resulting in an increase in the concentration of the substrate in the cell.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. As mentioned above, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has led to the investigation of this compound as a potential treatment for Alzheimer’s disease. Additionally, this compound has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the cell membrane. This has led to the investigation of this compound as a potential treatment for inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. However, there are several limitations to using this compound in laboratory experiments. For example, this compound is not water soluble, making it difficult to use in aqueous solutions. Additionally, this compound has a relatively short half-life, making it unsuitable for long-term experiments.

Future Directions

The potential future directions for 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid include further investigation of its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to the development of new and improved synthesis methods. Finally, further research into the mechanisms of action of this compound could lead to the development of new and improved inhibitors of various enzymes.

Scientific Research Applications

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid has been studied for its potential applications in a wide range of scientific fields, including biochemistry, pharmacology, and medicine. It has been found to have a wide range of biochemical and physiological effects which have been investigated through various laboratory experiments. For example, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has led to the investigation of this compound as a potential treatment for Alzheimer’s disease. Additionally, this compound has been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the cell membrane. This has led to the investigation of this compound as a potential treatment for inflammatory diseases and cancer.

properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-22(20,21)12-8-9(15(18)19)5-6-10(12)14-7-3-2-4-11(14)13(16)17/h5-6,8,11H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEKVEUTJSYDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid
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1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid
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1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid

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